Cas no 369367-05-5 (5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
369367-05-5 structure
Product name:5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:369367-05-5
MF:C17H20ClN5OS
Molecular Weight:377.891600608826
CID:6263068
PubChem ID:4577119

5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

    • 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • CCG-28813
    • 369367-05-5
    • SR-01000127591
    • SR-01000127591-1
    • 5-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
    • AKOS024589604
    • 5-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • F0631-0073
    • インチ: 1S/C17H20ClN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-3-5-13(18)6-4-12)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
    • InChIKey: FAXCOGQKPGSPLL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=C(N2C(=NC(C)=N2)S1)O)N1CCN(C)CC1

計算された属性

  • 精确分子量: 377.1077091g/mol
  • 同位素质量: 377.1077091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 458
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.1Ų
  • XLogP3: 3.2

5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0631-0073-3mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0631-0073-5μmol
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0631-0073-20mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0631-0073-75mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0631-0073-2mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0631-0073-5mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0631-0073-15mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0631-0073-25mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0631-0073-100mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0631-0073-4mg
5-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
369367-05-5 90%+
4mg
$66.0 2023-05-17

5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報

Comprehensive Overview of 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 369367-05-5)

The compound 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 369367-05-5) is a structurally complex heterocyclic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique combination of a triazolothiazole core, a 4-chlorophenyl group, and a 4-methylpiperazine moiety makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a scaffold for designing novel bioactive molecules, given its ability to interact with multiple biological targets.

One of the most frequently searched questions about this compound revolves around its synthetic pathways and mechanism of action. The synthesis of 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol typically involves multi-step reactions, including cyclization and functional group modifications. Recent advancements in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with the growing demand for sustainable practices in chemical manufacturing.

Another hot topic in the scientific community is the potential biological activity of this compound. Preliminary studies suggest that its triazolothiazole backbone may exhibit affinity for specific enzymes or receptors, making it a subject of interest in medicinal chemistry. Researchers are particularly keen on understanding its structure-activity relationship (SAR), which could unlock new therapeutic avenues. For instance, its 4-methylpiperazine substituent is often associated with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.

In the context of drug discovery, 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol has been explored for its potential in addressing unmet medical needs. Its structural features resemble those of known small-molecule inhibitors, which are widely investigated for their role in modulating disease pathways. This has led to increased searches for its applications in oncology and neurological disorders, as these fields prioritize novel molecular entities with high specificity and low toxicity.

From an analytical chemistry perspective, the characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are critical for confirming its purity and structural integrity, which are essential for reproducible research outcomes. The CAS No. 369367-05-5 serves as a unique identifier, facilitating accurate data retrieval in scientific databases and regulatory documentation.

The growing interest in computational chemistry has also influenced research on this compound. Molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict its interactions with biological targets, reducing the need for extensive experimental screening. This approach aligns with the broader trend of integrating AI-driven drug design into pharmaceutical research, a topic frequently searched by professionals in the field.

In summary, 5-(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 369367-05-5) represents a fascinating area of study with broad implications for pharmaceutical innovation. Its complex structure, combined with its potential biological activities, positions it as a valuable candidate for further investigation. As research continues to evolve, this compound may play a pivotal role in addressing some of the most pressing challenges in modern medicine and chemistry.

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